molecular formula C21H23N5O3 B2399844 1-(2-Methoxyphenyl)-3-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea CAS No. 1396809-34-9

1-(2-Methoxyphenyl)-3-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea

Cat. No.: B2399844
CAS No.: 1396809-34-9
M. Wt: 393.447
InChI Key: MDKFDFXEVWRJJA-UHFFFAOYSA-N
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Description

The compound “1-(2-Methoxyphenyl)-3-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea” is a complex organic molecule that contains several functional groups and rings, including a methoxyphenyl group, a pyridin-3-yl group, a 1,2,4-oxadiazol-5-yl group, and a cyclohexyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. For example, the methoxyphenyl group might undergo electrophilic aromatic substitution, and the oxadiazole ring might participate in cycloaddition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would likely be determined experimentally. These properties would depend on factors such as the compound’s functional groups and molecular structure .

Scientific Research Applications

Synthetic Approaches and Chemical Properties

Urea Derivatives Synthesis : A study by Sañudo et al. (2006) highlights the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a new class of cyclic dipeptidyl ureas, showcasing the synthetic routes that could be relevant for synthesizing complex urea derivatives including the one (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

Microwave-assisted Synthesis : Another example is provided by Li and Chen (2008), who developed a simple and efficient method for synthesizing 1,3,4-thiadiazol-2-yl urea derivatives under microwave irradiation, highlighting a convenient synthetic pathway that could potentially apply to the target compound (Li & Chen, 2008).

Biological and Pharmacological Activities

Anticancer Activities : Research by Feng et al. (2020) on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives showed significant antiproliferative effects against various cancer cell lines, indicating the potential anticancer applications of urea derivatives. This study could imply the relevance of similar compounds in cancer research (Feng, Li, Liang, Zhang, Tan, Ding, Wang, Liu, & Hu, 2020).

Antidiabetic Screening : The synthesis and antidiabetic screening of novel dihydropyrimidine derivatives by Lalpara et al. (2021) demonstrate the broader utility of urea and its derivatives in developing treatments for diabetes. Although not directly related, it showcases the utility of similar chemical frameworks in medicinal chemistry (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).

Chemical Interactions and Structural Analysis

Noncovalent Interaction Studies : Baykov et al. (2021) investigated π–π noncovalent interactions involving oxadiazole systems, which might be relevant for understanding the chemical behavior and interaction patterns of the target compound in biological systems (Baykov, Mikherdov, Novikov, Geyl, Tarasenko, Gureev, & Boyarskiy, 2021).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific biological target. For example, compounds containing a pyridinyl group often exhibit various biological activities, such as antimicrobial, antiviral, and antitumor activities .

Safety and Hazards

The safety and hazards associated with this compound would need to be determined through experimental testing. This could include tests for toxicity, mutagenicity, and environmental impact .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization, and potential applications. This could include studying its biological activity, optimizing its synthesis, and investigating its mechanism of action .

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3/c1-28-17-10-4-3-9-16(17)23-20(27)25-21(11-5-2-6-12-21)19-24-18(26-29-19)15-8-7-13-22-14-15/h3-4,7-10,13-14H,2,5-6,11-12H2,1H3,(H2,23,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKFDFXEVWRJJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2(CCCCC2)C3=NC(=NO3)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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